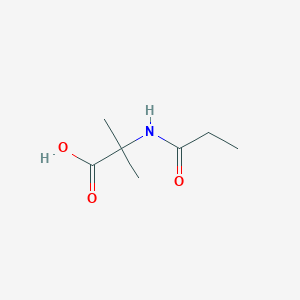

2-甲基-N-丙酰丙氨酸

货号 B034868

CAS 编号:

106897-28-3

分子量: 159.18 g/mol

InChI 键: ZPTPTTUSDRCJFW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-N-propionylalanine is a modified amino acid with potential applications in peptide synthesis and structural studies. It is an example of an α,α-disubstituted amino acid, which provides unique structural characteristics to peptides and proteins.

Synthesis Analysis

- Asymmetric synthesis of β-methylphenylalanine, a related compound, demonstrates the potential for generating optically pure isomers of such modified amino acids (Dharanipragada et al., 1992).

- The microbiological synthesis of amino acids like phenylalanine and its derivatives, including methods that could potentially be adapted for 2-Methyl-N-propionylalanine, has been explored (Ignatov & Mosin, 2013).

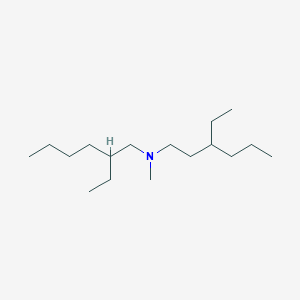

Molecular Structure Analysis

- The molecular structure of amino acids, including derivatives like 2-Methyl-N-propionylalanine, significantly impacts their physical and chemical properties and their role in peptide structure (Obrecht et al., 1995).

Chemical Reactions and Properties

- Various chemical reactions, including the enzymatic synthesis of modified phenylalanine, can provide insights into the reactivity and potential applications of 2-Methyl-N-propionylalanine (Muramatsu et al., 2004).

Physical Properties Analysis

- The physical properties of amino acid derivatives are influenced by their molecular structure. The synthesis and analysis of similar compounds provide valuable insights into their solubility, stability, and structural characteristics (Layton et al., 1984).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, can be inferred from studies on similar amino acid derivatives. These properties are crucial for their potential applications in peptide synthesis and drug design (Li et al., 2009).

科学研究应用

PKU的药物治疗干预

- 阻断脑中苯丙氨酸的积累:一项研究探索了对氨基酸进行甲基化(如2-氨基异丁酸(AIB))以治疗PKU(苯丙酮尿症)的方法。甲基化增强了对限制脑中苯丙氨酸积累的选择性,表明包括2-甲基-2-(甲基氨基)丁酸类似物在内的甲基化氨基酸可能是PKU治疗的靶向抑制剂。这种方法旨在通过利用NPAA来减轻PKU的影响,从而进行药物治疗干预 (Vogel等人,2013年)。

酶促合成和化学分析

- N-甲基-L-苯丙氨酸合成:研究表明,酶系统能够由苯丙酮酸和甲胺合成N-甲基-L-苯丙氨酸,突出了特定酶在以高产率和高纯度合成氨基酸衍生物方面的潜力。这些化合物可作为各种药理活性产物的拆向砌块 (村松等人,2004年)。

生化和生物物理应用

- 用于蛋白质研究的荧光氨基酸:一项研究介绍了一种基因编码的荧光氨基酸,展示了其在研究蛋白质结构和动力学方面的应用。将此类修饰的氨基酸整合到蛋白质中的特定位点,可以研究蛋白质折叠/展开过程和生物分子相互作用 (萨默尔等人,2006年)。

代谢通量分析

- 研究蛋氨酸代谢:描述了一种分析方法,用于量化蛋氨酸代谢通量,从而深入了解蛋氨酸回收途径。这种方法有助于理解特定的酶缺陷(如甲硫腺苷磷酸化酶(MTAP)缺失)如何影响癌症和其他疾病中的氨基酸代谢 (施洛米等人,2014年)。

未来方向

属性

IUPAC Name |

2-methyl-2-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTPTTUSDRCJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-propionylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide

100220-28-8

Maackiain

19908-48-6

K II Analgesic

106709-52-8

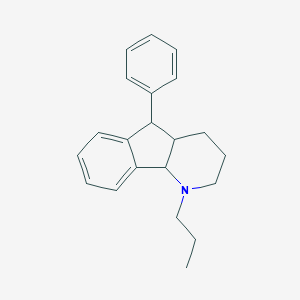

![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)

![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)

![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)